molecular formula C8H9N3O4 B8700704 2-Ethyl-4,6-dinitroaniline CAS No. 719298-81-4

2-Ethyl-4,6-dinitroaniline

Cat. No.: B8700704
CAS No.: 719298-81-4
M. Wt: 211.17 g/mol
InChI Key: GNFCQROEFMBUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,6-dinitroaniline is a chemical compound for research and development use. Dinitroaniline compounds are a class of aromatic amines with two nitro group substitutions on the benzene ring . While specific studies on this compound are limited in the public domain, dinitroanilines are extensively studied in agricultural science. Many derivatives, such as trifluralin and pendimethalin, are well-known as pre-emergence herbicides that selectively control annual grasses and broadleaf weeds . The primary established mechanism of action for this class of chemicals is the inhibition of plant cell microtubule polymerization by binding to tubulin proteins, which disrupts mitosis and ultimately prevents root elongation . Beyond their herbicidal activity, dinitroanilines serve as key intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals . Research into similar compounds also explores their potential antimicrobial properties . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

719298-81-4

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-ethyl-4,6-dinitroaniline

InChI

InChI=1S/C8H9N3O4/c1-2-5-3-6(10(12)13)4-7(8(5)9)11(14)15/h3-4H,2,9H2,1H3

InChI Key

GNFCQROEFMBUQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations of 2 Ethyl 4,6 Dinitroaniline

Established Synthetic Pathways: Nitration and Nucleophilic Aromatic Substitution Routes

The traditional synthesis of 2-Ethyl-4,6-dinitroaniline relies on two principal routes: the direct nitration of an ethylaniline precursor or the reaction of a dinitrophenyl substrate with ethylamine (B1201723).

Regioselective Nitration of N-Ethylaniline Precursors

The introduction of nitro groups onto an aniline (B41778) ring is a classic example of electrophilic aromatic substitution. However, the direct nitration of N-alkylanilines, including N-ethylaniline, presents significant challenges. The presence of the activating amino group can lead to oxidation and the formation of tarry by-products, while the directing effects can yield a mixture of isomers.

Nucleophilic Displacement Reactions with Ethylamine

A more controlled and widely used approach for synthesizing N-substituted dinitroanilines is through nucleophilic aromatic substitution (SNAr). This pathway involves reacting a benzene (B151609) ring that is activated by electron-withdrawing groups (such as nitro groups) and possesses a good leaving group (typically a halogen) with a nucleophile.

In the case of this compound, a suitable starting material would be 1-chloro-2,4,6-trinitrobenzene or 1-chloro-2,4-dinitrobenzene. The reaction with ethylamine proceeds via an addition-elimination mechanism. The ethylamine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro groups at the ortho and para positions are crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. The subsequent departure of the chloride ion re-establishes the aromaticity of the ring, yielding the final product.

This method offers superior regioselectivity compared to direct nitration, as the positions of the nitro groups are pre-defined in the starting material.

Table 1: Comparison of Established Synthetic Pathways

Feature Regioselective Nitration of N-Ethylaniline Nucleophilic Displacement with Ethylamine
Starting Material N-Ethylaniline 1-Chloro-2,4-dinitrobenzene (or similar)
Key Reagents Mixed acid (HNO₃/H₂SO₄) Ethylamine
Mechanism Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution (SNAr)
Advantages Fewer steps if direct nitration is feasible High regioselectivity, cleaner reaction

| Disadvantages | Risk of oxidation, formation of isomers, tarry by-products | Requires a pre-functionalized starting material |

Modern Approaches and Optimization of Reaction Conditions

Contemporary research focuses on refining the established synthetic routes to improve efficiency, safety, and environmental footprint. For nucleophilic aromatic substitution reactions, optimization efforts include the exploration of various solvents, bases, and temperature profiles to maximize yield and minimize reaction times. The use of phase-transfer catalysts has also been investigated to facilitate reactions between reactants in different phases.

In the realm of nitration, modern approaches seek to avoid the harsh conditions of mixed acid. Alternative nitrating agents and catalytic systems are being explored to achieve higher selectivity under milder conditions. For example, the use of tert-butyl nitrite (B80452) has been reported for the regioselective ring nitration of N-alkyl anilines, offering a milder alternative to classical methods.

Industrial-Scale Synthesis Research and Process Intensification

On an industrial scale, the synthesis of dinitroanilines often favors the nucleophilic aromatic substitution pathway due to its reliability and control. Research in this area is geared towards process intensification, which involves developing safer, more efficient, and continuous manufacturing processes.

For analogous compounds like 2,4-dinitroaniline (B165453) produced from 4-chloro-1,3-dinitrobenzene and aqueous ammonia (B1221849), industrial processes are conducted in autoclaves under elevated temperature and pressure. Key process parameters that are optimized include the concentration of the amine, reaction temperature, pressure, and reaction time to ensure high yield and purity. For instance, a patented process for 2,4-dinitroaniline specifies reacting molten 4-chloro-1,3-dinitrobenzene with a stoichiometric excess of aqueous ammonia at 60° to 90° C, achieving yields of over 98%. Similar principles of process optimization, focusing on reaction kinetics, heat management, and reactant ratios, are applicable to the synthesis of this compound. The development of continuous flow reactors is a significant area of research, offering advantages in safety, heat transfer, and scalability compared to traditional batch processes.

Synthesis of Structural Analogues and Substituted Derivatives

The synthetic methodologies used for this compound can be adapted to produce a wide range of structural analogues and derivatives. By varying the nucleophile in the SNAr reaction, a diverse library of N-substituted dinitroanilines can be generated. For example, using different primary or secondary amines in place of ethylamine allows for the introduction of various alkyl or aryl groups on the nitrogen atom.

Furthermore, modifications can be made to the aromatic ring of the starting material. For instance, starting with a different halogenated dinitrobenzene can influence reactivity. The synthesis of 2-Bromo-4,6-dinitroaniline, an important intermediate for disperse dyes, is achieved through the bromination of 2,4-dinitroaniline. This demonstrates that further functionalization of the dinitroaniline scaffold is possible, allowing for the creation of more complex derivatives. The synthesis of various dinitroaniline derivatives is often pursued for applications in agrochemicals and dyes.

Chemical Reactivity and Mechanistic Transformations of 2 Ethyl 4,6 Dinitroaniline

Reduction Reactions of Nitro Groups

The reduction of nitro groups on aromatic rings is a fundamental transformation in organic chemistry. wikipedia.org In polynitro compounds like 2-Ethyl-4,6-dinitroaniline, selective reduction of one nitro group in the presence of another is a significant challenge. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

For dinitroaniline derivatives, there is a clear preference for the reduction of the nitro group positioned ortho to the amino group. stackexchange.com This selectivity is observed even with bulky N-alkyl substituents, such as the ethyl group in the target molecule. stackexchange.comoup.com The use of reagents like sodium sulfide (Na2S) or hydrazine hydrate in the presence of a catalyst like Raney nickel can achieve this selective transformation. oup.comcommonorganicchemistry.com For instance, the reaction of N-ethyl-2,4-dinitroaniline with hydrazine hydrate and Raney nickel results in a quantitative yield of 2-amino-N-ethyl-4-nitroaniline. oup.com

The general pathway for nitro group reduction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine. nih.gov

Table 1: Reagents for Selective Nitro Group Reduction

Reagent Product of Selective Reduction Notes
Sodium Sulfide (Na2S) 6-Ethyl-2-amino-4-nitroaniline Often used for selective reduction of one nitro group in polynitro aromatics. commonorganicchemistry.com
Hydrazine Hydrate / Raney Nickel 6-Ethyl-2-amino-4-nitroaniline Provides excellent yields for the preferential reduction of the ortho nitro group. oup.com
Tin(II) Chloride (SnCl2) 6-Ethyl-2-amino-4-nitroaniline A mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Ethyl Moiety

Nucleophilic substitution reactions targeting the ethyl group of this compound are not a characteristic feature of its reactivity. The primary sites of reactivity on the molecule are the highly electron-deficient aromatic ring and the reducible nitro groups. The carbon atoms of the ethyl group are sp³-hybridized and lack the activation necessary to be susceptible to nucleophilic attack under standard conditions, especially in comparison to the highly activated aromatic ring. Therefore, reactions involving the displacement of a group from the ethyl moiety by a nucleophile are generally not observed. The dominant reaction pathway for nucleophiles is attack on the aromatic ring.

Aromatic Nucleophilic Substitution Mechanisms (SNAr)

The presence of two strong electron-withdrawing nitro groups makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub This reaction is a two-step process involving the addition of a nucleophile to the ring, followed by the elimination of a leaving group. pressbooks.pubmasterorganicchemistry.com

The mechanism proceeds as follows:

Addition Step: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

The nitro groups play a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when they are positioned ortho or para to the site of nucleophilic attack. pressbooks.pubmasterorganicchemistry.com In this compound, the nitro groups at positions 4 and 6 strongly activate the ring for such reactions.

Investigation of Reaction Kinetics and Regioselectivity

The kinetics of SNAr reactions are significantly influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group. nih.govresearchgate.net The rate of reaction is typically first-order with respect to both the aromatic substrate and the nucleophile. researchgate.net Stronger nucleophiles generally lead to faster reaction rates. nih.gov

The solvent plays a critical role in stabilizing the charged intermediates and transition states. nih.gov Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are often used to accelerate SNAr reactions. researchgate.net

Regioselectivity in SNAr reactions is dictated by the positions of the electron-withdrawing groups. Nucleophilic attack preferentially occurs at ring positions that are ortho or para to the nitro groups, as this allows for maximal resonance stabilization of the resulting Meisenheimer complex. For a substrate like this compound, if a suitable leaving group were present at positions 1, 3, or 5, nucleophilic attack would be highly favored at those positions.

Table 2: Factors Influencing SNAr Reaction Kinetics

Factor Effect on Reaction Rate Rationale
Nucleophile Strength Stronger nucleophiles increase the rate. A more potent nucleophile attacks the electron-deficient ring more readily. nih.gov
Solvent Polarity Polar aprotic solvents generally increase the rate. These solvents effectively solvate the cation but not the nucleophile, increasing its reactivity. nih.gov
Leaving Group Ability Better leaving groups (weaker bases) increase the rate. The departure of the leaving group occurs in the rate-determining step or a subsequent fast step. Fluorine is often a surprisingly good leaving group in SNAr. masterorganicchemistry.com

| Electron-Withdrawing Groups | More or stronger EWGs increase the rate. | They stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |

Stereoelectronic Effects in Nucleophilic Attack

Stereoelectronic effects refer to the influence of orbital alignment on the reactivity and stability of a molecule. In the context of SNAr reactions, the trajectory of the nucleophile's attack on the aromatic ring is crucial. For optimal stabilization of the transition state, the incoming nucleophile's highest occupied molecular orbital (HOMO) must effectively overlap with the lowest unoccupied molecular orbital (LUMO) of the aromatic ring.

The planar geometry of the nitro groups allows for maximum conjugation with the aromatic π-system. This lowers the energy of the ring's LUMO and makes it more accessible for nucleophilic attack. The attack of the nucleophile occurs perpendicular to the plane of the aromatic ring. This geometry allows for the formation of the tetrahedral Meisenheimer complex, where the negative charge is delocalized into the nitro groups. The alignment of the p-orbitals of the nitro groups with the π-system of the ring is essential for this delocalization and stabilization, representing a key stereoelectronic requirement for the reaction to proceed efficiently. nih.gov

Hydrolysis and Degradation Pathways

The degradation of this compound in environmental or biological systems can occur through several pathways, primarily involving the transformation of the nitro groups. One significant pathway is the sequential reduction of the nitro groups, which can be mediated by various enzymes, such as nitroreductases. nih.gov

This reduction is a six-electron process that proceeds through highly reactive intermediates:

Nitro (R-NO₂) → Nitroso (R-NO)

Nitroso (R-NO) → Hydroxylamine (R-NHOH)

Hydroxylamine (R-NHOH) → Amine (R-NH₂)

The hydroxylamine intermediate is of particular interest as it is often implicated in further reactions and biological effects. nih.gov While hydrolysis of the amine functionality is not a primary degradation route under typical environmental pH, photochemical degradation pathways may also contribute to the breakdown of the molecule.

Cyclization Reactions Leading to Heterocyclic Frameworks

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. A common strategy involves the reduction of the nitro group at the 6-position (ortho to the amino group) to generate an in-situ ortho-diamine derivative, 6-ethyl-benzene-1,2,3-triamine (after reduction of the second nitro group).

This ortho-phenylenediamine system is a classic building block for various heterocycles. For example, condensation with carboxylic acids or their derivatives (such as aldehydes, acid chlorides, or orthoesters) leads to the formation of substituted benzimidazoles. The reaction involves the initial formation of an amide, followed by an intramolecular cyclization and dehydration to yield the stable aromatic benzimidazole (B57391) ring system. This synthetic route provides a versatile method for creating complex molecular frameworks from dinitroaniline precursors.

Diazotization and Nitrosation Reactions of this compound

The chemical reactivity of this compound in diazotization and nitrosation reactions is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions relative to the amino group substantially reduces the nucleophilicity of the amino nitrogen. This decreased basicity necessitates the use of strong acidic conditions to facilitate these reactions.

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. lkouniv.ac.inegyankosh.ac.in This reaction typically involves treatment with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. lkouniv.ac.inunacademy.com For weakly basic amines like dinitroaniline derivatives, concentrated sulfuric acid is often employed as the reaction medium. googleapis.comgoogle.com The reactive electrophile in this transformation is the nitrosonium ion (NO⁺), which is formed by the protonation of nitrous acid followed by the loss of a water molecule. lkouniv.ac.in The lone pair of electrons on the primary amino nitrogen attacks the nitrosonium ion, initiating a series of proton transfers and ultimately leading to the elimination of water to form the stable diazonium salt. lkouniv.ac.in

Nitrosation involves the introduction of a nitroso group (-N=O) onto a molecule. In the case of N-alkylanilines, this typically occurs at the nitrogen of the amino group to form an N-nitrosoamine. The nitrosation of N-ethyl-2,4,6-trinitroaniline, a compound structurally analogous to this compound, has been documented. The reaction of 2,4,6-trinitro-N-ethylaniline with 70% nitric acid and sodium nitrite yields 2,4,6-trinitro-N-nitroso-N-ethylaniline. dtic.mil This suggests that this compound would likely undergo a similar transformation under appropriate conditions to form N-nitroso-2-ethyl-4,6-dinitroaniline.

The following tables summarize representative reaction conditions for the diazotization and nitrosation of related dinitroaniline compounds, which can be considered indicative of the conditions required for this compound.

Table 1: Diazotization of Dinitroaniline Derivatives

Starting MaterialReagentsSolvent/MediumTemperatureProductReference
2,4-Dinitroaniline (B165453)Sodium Nitrite (NaNO₂)Anhydrous Sulfuric Acid (H₂SO₄)Cooled to 10°C, then diluted in ice/water mixture at ≤0°C2,4-Dinitroaniline diazonium salt google.com
2-Bromo-4,6-dinitroanilineNot specified100% Sulfuric Acid (H₂SO₄)Not specifiedDiazonium salt solution googleapis.com

Table 2: Nitrosation of a Trinitroaniline Derivative

Starting MaterialReagentsSolvent/MediumReaction TimeProductYieldReference
2,4,6-Trinitro-N-ethylaniline70% Nitric Acid (HNO₃), Sodium Nitrite (NaNO₂)Not specified1 hour2,4,6-Trinitro-N-nitroso-N-ethylaniline72% dtic.mil

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Ethyl 4,6 Dinitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Ethyl-4,6-dinitroaniline. It provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework and the analysis of its conformational dynamics.

¹H and ¹³C NMR Spectroscopic Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer fundamental insights into the molecular structure of dinitroaniline derivatives. In the ¹H NMR spectrum of a related compound, N-ethyl-2,4-dinitroaniline, the signals corresponding to the protons of the ethyl group and the aromatic ring are distinctly observed. The aromatic protons typically appear as complex multiplets in the downfield region due to the strong electron-withdrawing effects of the two nitro groups. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group resonate further upfield, with their multiplicity revealing adjacent proton couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data below is estimated based on spectral data from analogous compounds such as N-ethyl-2,4-dinitroaniline and 2-bromo-4,6-dinitroaniline.

¹H NMR
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~8.9 - 9.2 d
H-5 ~8.4 - 8.6 d
NH ~7.0 - 8.0 br s
-CH₂- (ethyl) ~3.5 - 3.8 q

¹³C NMR

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 ~145 - 150
C-2 ~140 - 145
C-6 ~135 - 140
C-1 ~130 - 135
C-5 ~120 - 125
C-3 ~115 - 120
-CH₂- (ethyl) ~40 - 45

d: doublet, q: quartet, t: triplet, br s: broad singlet

Application of Spin Decoupling Techniques in Conformational Studies

Spin decoupling techniques are advanced NMR methods used to simplify complex spectra and establish connectivity between different parts of a molecule. In the context of this compound, these techniques could be instrumental in understanding the molecule's preferred conformation. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between the protons of the ethyl group and the aromatic ring protons. Observing an NOE signal between the N-H proton and the ortho-protons on the ring would provide evidence for specific rotational conformations of the amino group. Such studies are crucial for understanding how the bulky nitro groups and the ethyl substituent influence the planarity and rotational barriers within the molecule, which in turn affect its chemical reactivity and physical properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing definitive identification and information about the functional groups present.

For dinitroaniline compounds, the IR and Raman spectra are dominated by vibrations associated with the nitro (NO₂) and amino (NH₂) groups, as well as the benzene (B151609) ring. researchgate.netnih.gov The symmetric and asymmetric stretching vibrations of the NO₂ groups give rise to strong, characteristic bands in the IR spectrum, typically in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). researchgate.net The N-H stretching vibration of the secondary amine appears as a sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching modes appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring, which are often strong in the Raman spectrum. nih.gov Density Functional Theory (DFT) calculations are frequently used to predict and assign the vibrational frequencies, which generally show good agreement with experimental data. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from studies on analogous dinitroaniline compounds. researchgate.netnih.govnih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch 3300 - 3500 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Asymmetric NO₂ Stretch 1500 - 1570 IR
Aromatic C=C Stretch 1400 - 1600 IR, Raman
Symmetric NO₂ Stretch 1300 - 1370 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds with chromophores, such as the nitrated aromatic system in this compound. The extensive conjugation and the presence of electron-withdrawing nitro groups result in strong absorption in the UV-Vis region. For the related 2,4-dinitroaniline (B165453), a strong absorption band is observed at approximately 346 nm. researchgate.net This absorption is due to π → π* electronic transitions within the aromatic system.

This characteristic absorption allows UV-Vis spectroscopy to be effectively used for reaction monitoring. For instance, during the synthesis or degradation of this compound, the concentration of the compound can be tracked over time by measuring the absorbance at its λ_max. researchgate.net A decrease in absorbance would indicate the consumption of the reactant, allowing for the determination of reaction kinetics.

Furthermore, UV-Vis spectroscopy is a straightforward and sensitive method for the quantitative analysis of dinitroanilines. nih.govresearchgate.net By constructing a calibration curve based on the Beer-Lambert law, the concentration of this compound in a sample can be accurately determined. This method is often employed in environmental analysis for detecting herbicide residues and in quality control for commercial formulations. researchgate.netnih.gov Detection limits for similar dinitroaniline herbicides can be in the low micrograms per milliliter (µg/mL) range. nih.gov

Mass Spectrometry (MS) for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is particularly useful for studying the fragmentation pathways of molecules like this compound. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments provides a detailed map of the molecule's structure and stability.

The fragmentation of dinitroanilines is characterized by several common pathways. conicet.gov.ar A prevalent fragmentation route involves the loss of a hydroxyl radical (•OH) from one of the nitro groups, a process often rationalized by the existence of an aci-imino tautomeric form in the gas phase. conicet.gov.ar Other typical fragmentation patterns include:

Loss of NO₂ groups.

Cleavage of the ethyl group, leading to the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄).

Complex rearrangements leading to the elimination of neutral molecules like water (H₂O) or carbon monoxide (CO).

By accurately measuring the masses of the precursor and fragment ions, it is possible to propose and confirm specific fragmentation mechanisms, which is crucial for identifying unknown reaction products and studying reaction mechanisms involving this compound. nih.gov

Table 3: Common Fragmentation Pathways for Dinitroaniline Derivatives in MS/MS Based on general fragmentation patterns of related nitroaromatic compounds. conicet.gov.ar

Precursor Ion Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
[M]+• M - 17 •OH Loss of hydroxyl radical from a nitro group (via tautomer)
[M]+• M - 30 NO Loss of nitric oxide
[M]+• M - 46 NO₂ Loss of a nitro group
[M]+• M - 29 •C₂H₅ Cleavage of the ethyl group

Electrospray Ionization (ESI) Studies

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry (MS) for the analysis of a broad range of compounds, including thermally labile and polar molecules like dinitroaniline derivatives. youtube.comlibretexts.org Unlike hard ionization methods, ESI typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information. nih.gov The process involves creating a fine spray of charged droplets from a sample solution, followed by solvent evaporation, which ultimately yields gas-phase ions that are directed into the mass analyzer. youtube.com

In the context of this compound (molecular weight: 211.17 g/mol ), ESI-MS studies, particularly when coupled with tandem mass spectrometry (MS/MS), are instrumental in structural elucidation through controlled fragmentation. nih.gov While specific ESI-MS/MS studies for this compound are not extensively detailed in the available literature, its fragmentation behavior can be predicted based on the known patterns of related nitroaromatic compounds and N-alkylanilines. researchgate.netresearchgate.net

In positive ion mode (ESI+), the molecule would be expected to form a protonated species, [C₈H₉N₃O₄+H]⁺, with a mass-to-charge ratio (m/z) of 212.18. In negative ion mode (ESI-), a deprotonated molecule, [C₈H₉N₃O₄-H]⁻, at m/z 210.16 is plausible, a process favored by the presence of electronegative nitro (NO₂) groups which enhance signal intensity in this mode. researchgate.net

Collision-induced dissociation (CID) of the parent ion would likely lead to several characteristic fragmentation pathways. Common losses for nitroaromatic compounds include the elimination of radicals such as •OH and •NO. researchgate.net Further fragmentation could involve the ethyl group, such as the loss of an ethylene (B1197577) molecule (C₂H₄) via a rearrangement, or cleavage of the C-N bond.

A summary of plausible fragmentations for this compound in an ESI-MS/MS experiment is detailed in the table below.

Parent Ion (m/z) Proposed Neutral Loss Proposed Fragment Ion (m/z) Notes
212.18 ([M+H]⁺)•NO (30 Da)182.18Common fragmentation for nitroaromatics.
212.18 ([M+H]⁺)NO₂ (46 Da)166.18Loss of a complete nitro group.
212.18 ([M+H]⁺)C₂H₄ (28 Da)184.18McLafferty-type rearrangement involving the ethyl group.
212.18 ([M+H]⁺)H₂O (18 Da)194.18Potential loss involving the amine proton and an ortho-nitro group oxygen.
210.16 ([M-H]⁻)•NO (30 Da)180.16Fragmentation in negative ion mode.

These fragmentation patterns provide a structural fingerprint, allowing for the confident identification of the compound in complex matrices and the differentiation between its isomers. The precise fragmentation pathways and the relative intensities of the fragment ions can be influenced by instrumental parameters such as the collision energy and source temperature. usp.org

X-ray Crystallography for Solid-State Structure Determination

A search of the available scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound. Therefore, a direct analysis of its specific solid-state structure, conformation, and intermolecular interactions based on experimental crystallographic data is not possible at this time. The following sections describe the type of information that such an analysis would provide and discuss the likely structural features based on analogous molecules.

If a single crystal of this compound were analyzed, X-ray diffraction would reveal its precise molecular geometry. It is expected that the central benzene ring would be largely planar. The nitro groups at positions 4 and 6, and the ethylamino group at position 2, would be substituted onto this ring. Steric hindrance between the bulky ortho-substituents (ethylamino and the nitro group at position 6) would likely cause them to twist out of the plane of the benzene ring to minimize repulsion.

The crystal packing would be governed by a network of intermolecular interactions. Key interactions anticipated for this compound include:

Hydrogen Bonding: The amine hydrogen (N-H) is a strong hydrogen bond donor. It would likely form intermolecular hydrogen bonds with the oxygen atoms of the nitro groups, which are strong hydrogen bond acceptors. These N-H···O bonds are a common and influential interaction in the crystal structures of nitroanilines, often forming dimers or extended chain motifs. soton.ac.uk

π-π Stacking: The electron-deficient nature of the dinitro-substituted aromatic ring would promote π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions contribute significantly to the stability of the crystal structure.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to different physicochemical properties such as melting point, solubility, and stability. The study of polymorphism is critical in the chemical and pharmaceutical industries. For related compounds like 2-methyl-3-nitroaniline, different polymorphs have been isolated by varying crystallization conditions, demonstrating that subtle changes in molecular orientation and hydrogen bonding can result in distinct crystal forms. soton.ac.uk It is plausible that this compound could also exhibit polymorphism, and screening for different crystalline forms could be achieved by varying solvents, temperatures, and crystallization rates.

Co-crystals are multi-component crystalline solids in which a primary compound forms a crystal lattice with a neutral guest molecule, known as a "coformer." tricliniclabs.com Co-crystallization is a widely used technique in crystal engineering to modify the properties of a target molecule without altering its chemical structure. tricliniclabs.com Screening for co-crystals of this compound would involve systematically combining it with a library of potential coformers, often using methods like liquid-assisted grinding or solution evaporation. rsc.orgnih.gov Given the presence of strong hydrogen bond donor (N-H) and acceptor (NO₂) groups, suitable coformers could include compounds with complementary functional groups, such as carboxylic acids, amides (e.g., nicotinamide), or phenols. rsc.org The formation of co-crystals could potentially alter properties like solubility or thermal stability.

Computational and Theoretical Investigations of 2 Ethyl 4,6 Dinitroaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and properties of molecules like 2-Ethyl-4,6-dinitroaniline. It is a versatile computational method for predicting a wide range of molecular characteristics. Geometry optimization is a primary application of DFT, allowing for the determination of the most stable three-dimensional structure of a molecule by calculating optimal bond lengths and angles. For nitroaniline derivatives, DFT calculations have been effectively used to determine these parameters and to predict spectroscopic data such as infrared (IR) and UV-Visible spectra, which can then be validated against experimental results.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of dinitroaniline derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

In molecules like this compound, the presence of electron-donating groups (the ethylamino group) and strong electron-withdrawing groups (the two nitro groups) connected by a π-conjugated system (the benzene (B151609) ring) creates a "push-pull" electronic structure. This arrangement facilitates intramolecular charge transfer (ICT). Analysis of related nitroanilines shows that the HOMO is typically localized on the electron-rich part of the molecule (the aniline (B41778) moiety), while the LUMO is concentrated on the electron-deficient nitro groups. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater potential for nonlinear optical (NLO) applications.

Table 1: Representative Frontier Molecular Orbital Energies for a Dinitroaniline Derivative

Molecular Orbital Energy (eV) Description
LUMO -2.5 Localized on nitro groups and benzene ring
HOMO -6.8 Localized on the ethylamino group and benzene ring
Energy Gap (ΔE) 4.3 Indicates relative stability and reactivity

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of molecules by mapping their potential energy surfaces. This allows for the identification of sites susceptible to electrophilic or nucleophilic attack. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Computational studies can model reaction pathways and determine the activation energies for various transformations, such as hydrolysis or reactions with other nucleophiles. For instance, investigations into the alkaline hydrolysis of similar nitroaromatic compounds have used DFT to predict favorable reaction pathways and calculate the associated energy barriers. These computational models can elucidate degradation pathways, which is crucial for understanding the environmental fate of such compounds.

Molecular Dynamics and Ab Initio Molecular Dynamics (AIMD/MM) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic evolution of molecular systems. Non-reactive MD simulations can provide insights into the interactions of molecules like this compound with their environment, such as solvents or biological macromolecules. These simulations are particularly useful for understanding larger-scale system dynamics, including protein-ligand interactions.

For instance, MD simulations have been used to study the interaction of nitroaromatic compounds with enzymes, revealing key hydrogen bonds and structural features that stabilize the enzyme-substrate complex. This information is vital for understanding the mechanisms of bioremediation and the substrate specificity of enzymes that can degrade these compounds.

Ab initio molecular dynamics (AIMD), often combined with molecular mechanics (MM) in AIMD/MM simulations, allows for the study of chemical reactions where bond formation and breakage occur. Reactive MD simulations can be employed to investigate the chemical reactions between reactive oxygen species and biomolecules, providing atomic-level details of oxidative modification reactions.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, and intermolecular and intramolecular interactions within a molecule. It provides a localized picture of bonding by partitioning the molecular wavefunction into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds.

For molecules with significant intramolecular interactions, like this compound, NBO analysis can quantify the delocalization of electron density from donor orbitals (like the lone pair on the nitrogen of the amino group) to acceptor orbitals (like the antibonding orbitals of the nitro groups). These donor-acceptor interactions, also known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions can be estimated using second-order perturbation theory.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for a Dinitroaniline Derivative

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) π* (C-C) of ring ~5-10
π (C-C) of ring π* (N-O) of NO₂ ~2-5

Note: These values are representative examples of interactions found in similar aromatic amines.

This analysis helps in understanding the push-pull mechanism, where the electron-donating amino group pushes electron density into the aromatic ring, which is then pulled by the electron-withdrawing nitro groups.

Conformational Analysis and Steric Hindrance Effects on Molecular Properties

The three-dimensional conformation of this compound plays a crucial role in determining its physical and chemical properties. Conformational analysis involves identifying the stable conformers of the molecule and the energy barriers between them. The orientation of the ethyl group and the nitro groups relative to the benzene ring can significantly impact the molecule's dipole moment, polarizability, and intermolecular interactions.

Research Applications and Functionalization of 2 Ethyl 4,6 Dinitroaniline

Role as an Intermediate in Fine Chemical Synthesis

2-Ethyl-4,6-dinitroaniline, a member of the dinitroaniline class of compounds, serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring an aniline (B41778) core with two strongly electron-withdrawing nitro groups and an ethyl substituent, provides multiple reactive sites for building diverse chemical scaffolds. Analogs such as 2,4-dinitroaniline (B165453) are well-documented as key precursors in various industrial chemical preparations.

Precursor to Dyes and Pigments

The primary application of dinitroaniline derivatives in fine chemical synthesis is in the manufacture of dyes and pigments. Specifically, compounds like 2,4-dinitroaniline and its halogenated derivatives are crucial intermediates for producing azo dyes and disperse dyes. The synthesis process typically involves a two-step reaction: the diazotization of the primary aromatic amine (the dinitroaniline), followed by a coupling reaction with another aromatic compound, such as a phenol (B47542) or an arylamine. This process creates the characteristic azo group (-N=N-) that acts as a chromophore, imparting vivid colors like reds, oranges, and yellows to the final dye molecule.

For example, 2-Bromo-4,6-dinitroaniline, a closely related compound, is a known intermediate in the synthesis of monoazo dyes and is specifically used to create certain disperse dyes for the textile industry, such as Disperse Blue 79 and Disperse Violet. The dinitroaniline core is fundamental to achieving specific color shades and ensuring the stability of the dye on fabrics.

Table 1: Dinitroaniline Derivatives as Dye Intermediates

DerivativeDye ClassExample Application
2,4-DinitroanilineAzo Dyes, Disperse DyesGeneral intermediate for various colorants.
2-Bromo-4,6-dinitroanilineMonoazo Dyes, Disperse DyesIntermediate for Disperse Blue 79.
3-Amino-5-methylpyrazoleAzo DyesUsed as a coupling component with diazotized 2,4-dinitroaniline.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Isothiazolium Derivatives)

Nitrogen-containing heterocycles are integral scaffolds in pharmaceuticals, agrochemicals, and materials science. Benzimidazoles, in particular, are a prominent class of heterocycles with a wide range of biological activities. The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with aldehydes or carboxylic acids.

While direct synthesis from this compound is not commonly cited, its structure provides a clear pathway. The synthesis would involve a one-pot reductive cyclocondensation. In this process, the two nitro groups on the aniline ring are reduced to amino groups, forming a diamine intermediate in situ. This highly reactive intermediate then condenses with an aldehyde to form the benzimidazole (B57391) ring. The use of 2-nitroanilines as starting materials for this type of reaction is an established method for efficiently producing 2-substituted benzimidazoles. This synthetic strategy is valued for its high atom economy and the use of readily available starting materials.

Development of Functional Materials and Supramolecular Assemblies

The electronic properties of this compound make it a candidate for the development of advanced functional materials. The presence of electron-accepting nitro groups and an electron-donating amino group facilitates unique intermolecular interactions.

Charge-Transfer Complex Formation

Charge-transfer (CT) complexes are formed between an electron-donating molecule and an electron-accepting molecule. This interaction involves a partial transfer of electron density, which can alter the optical and electronic properties of the materials. Nitroaromatic compounds, such as dinitroanilines, are excellent electron acceptors due to the strong electron-withdrawing nature of the nitro groups.

These compounds can form CT complexes with various electron donors, including amines and polycyclic aromatic hydrocarbons. The formation of these complexes is governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The resulting complexes often exhibit new absorption bands in their UV-visible spectra, which is a hallmark of CT complex formation. This property is crucial for the design of novel materials with specific optical or electronic functions.

Table 2: Components in Charge-Transfer (CT) Complex Formation

Role in CT ComplexChemical Class ExamplesSpecific Compound Examples
Electron Acceptor Nitroaromaticsm-Dinitrobenzene, 2,4,6-Trinitrotoluene (TNT).
Electron Acceptor Quinonesp-Chloranilic Acid, DDQ.
Electron Donor Aromatic AminesAniline, Procainamide.
Electron Donor Polycyclic AromaticsAnthracene, Pentacene.

Design of Co-crystals for Enhanced Properties

Co-crystals are crystalline materials composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonds. This technique, known as crystal engineering, is a powerful tool for modifying the physicochemical properties of a substance—such as solubility, stability, and melting point—without altering its covalent chemical structure.

The molecular structure of this compound, with its hydrogen bond donors (the -NH2 group) and acceptors (the -NO2 groups), makes it a suitable candidate for forming co-crystals with appropriate "co-former" molecules. By selecting co-formers that can establish strong intermolecular interactions, it is possible to design new solid forms with enhanced properties. For instance, co-crystallization has been successfully used to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). Research into energetic materials has also explored co-crystals, such as those formed between 2,4-dinitroanisole (B92663) and 2-nitroaniline, to create novel melt-cast explosive carriers with satisfactory thermal stability.

Mechanistic Studies in Agrochemistry and Bioactive Compound Design (Excluding Clinical/Toxicology)

In the field of agrochemistry, dinitroaniline derivatives are a well-known class of pre-emergence herbicides used to control annual grasses and some broadleaf weeds. The design of these bioactive compounds is based on a specific and well-understood biochemical mechanism of action.

The primary target of dinitroaniline herbicides in plants is the protein tubulin. Tubulin proteins are the subunits that polymerize to form microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division (mitosis) by forming the spindle fibers that segregate chromosomes.

Dinitroaniline herbicides act by binding to unpolymerized α/β-tubulin heterodimers. This binding forms a herbicide-tubulin complex that, when incorporated into a growing microtubule, halts further elongation. This disruption of microtubule polymerization prevents the formation of the mitotic spindle, arresting cell division at metaphase. Consequently, root and shoot growth are inhibited, leading to the death of the seedling. This colchicine-like effect is a hallmark of dinitroaniline herbicide activity. Studies have shown that dinitroanilines selectively bind to plant and protozoan tubulin, with computational models suggesting the binding site is located on the α-tubulin subunit. This specific molecular interaction is the basis for their herbicidal activity and is a key focus in the design of new dinitroaniline-based agrochemicals.

Table 3: Mechanistic Steps of Dinitroaniline Herbicidal Action

StepDescriptionBiochemical TargetConsequence
1. Binding The dinitroaniline molecule binds to free α/β-tubulin heterodimers in the plant cell.α-Tubulin subunit.Formation of a stable herbicide-tubulin complex.
2. Disruption The complex incorporates into the growing end of a microtubule, preventing further polymerization.Microtubule assembly.Disruption of microtubule dynamics and spindle fiber formation.
3. Arrest The cell cycle is halted at the metaphase stage due to the inability to form a functional mitotic spindle.Mitosis (Cell Division).Inhibition of chromosome segregation.
4. Inhibition Overall root and shoot elongation ceases, leading to characteristic swelling of the root tip.Plant Growth and Development.Eventual death of the weed seedling.

Investigation of Microtubule Disruption Mechanisms in Plant Cell Biology

Dinitroaniline compounds, a class to which this compound belongs, are recognized as potent microtubule inhibitors in plant cells. Their mechanism of action involves binding to tubulin, the protein subunit that polymerizes to form microtubules. Specifically, dinitroanilines bind to unpolymerized α/β-tubulin heterodimers, forming a herbicide-tubulin complex. When this complex is added to the growing end of a microtubule, it halts further elongation of the polymer. This disruption of microtubule dynamics interferes with essential cellular processes.

Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, cell wall formation, and the maintenance of cell shape. During mitosis, microtubules form the spindle fibers which are essential for the proper segregation of chromosomes. By preventing the polymerization of tubulin, dinitroanilines arrest mitosis. This leads to abnormal cells, often with multiple sets of chromosomes. Furthermore, cortical microtubules, which are located near the plasma membrane, guide the orientation of cellulose (B213188) microfibrils in the cell wall, a process that controls the direction of cell expansion. Treatment with dinitroaniline herbicides results in the disorientation of these microfibrils, causing plant cells to swell into a spherical shape instead of their typical rectangular form.

Studies using dinitroaniline herbicides like oryzalin (B97938) have demonstrated their direct effect on plant tubulin. In vitro experiments with tubulin isolated from rose cells showed that oryzalin inhibited the rapid phase of microtubule polymerization. The interaction results in the formation of shorter and fewer microtubules. Ligand-binding experiments confirmed the formation of a tubulin-oryzalin complex. Notably, these compounds show selectivity, as oryzalin did not inhibit the polymerization of bovine brain tubulin, highlighting pharmacological differences between plant and animal tubulins.

Resistance to dinitroaniline herbicides in some weed species has been linked to specific point mutations in α-tubulin genes. These mutations alter the binding site for the herbicide, reducing its efficacy. The identification of these mutations provides strong evidence for α-tubulin being the primary target of this class of compounds.

Below is a table detailing some of the identified α-tubulin mutations that confer resistance to dinitroaniline herbicides in various plant species.

SpeciesAmino Acid ChangeCodon PositionReference(s)
Lolium rigidumArginine to Methionine243
Lolium rigidumArginine to Lysine243
Lolium rigidumValine to Phenylalanine202
Eleusine indicaThreonine to Isoleucine239
Eleusine indicaMethionine to Threonine268
Setaria viridisLeucine to Phenylalanine136
Setaria viridisThreonine to Isoleucine239
Alopecurus aequalisValine to Phenylalanine202
Alopecurus aequalisLeucine to Methionine/Phenylalanine125/136

Selective Activity against Protozoan Parasites: Tubulin Binding and Cellular Effects

The microtubule-disrupting activity of dinitroanilines extends to a wide range of protozoan parasites, making them a subject of interest for antiparasitic drug development. These compounds have shown efficacy against parasites such as Toxoplasma gondii, Leishmania spp., Plasmodium falciparum, and Trypanosoma spp. A key feature of their activity is the selective disruption of protozoan and plant microtubules, while animal microtubules remain largely unaffected. This selectivity provides a potential therapeutic window, targeting the parasite's cellular machinery with minimal impact on the host.

The mechanism of action in protozoa mirrors that in plants: the compounds bind to α-tubulin. This is unusual, as most other compounds that interfere with microtubule function, such as colchicine, bind to β-tubulin. Docking studies with oryzalin and Toxoplasma gondii α-tubulin predict a high-affinity binding site, with an average affinity of 23 nM. This binding is thought to disrupt the lateral contacts between microtubule protofilaments. In contrast, computational analysis showed a significantly decreased and nonspecific affinity for vertebrate (bovine) α-tubulin, which does not possess a consistent binding site for oryzalin.

The cellular effects of dinitroanilines on parasites are profound. In Toxoplasma gondii, submicromolar concentrations of dinitroanilines like oryzalin and ethalfluralin (B166120) inhibit intracellular replication. The drugs block parasite cell division (cytokinesis) by preventing the formation of the intranuclear spindle, a microtubule-based structure essential for nuclear division. While nucleic acid synthesis continues, the parasites are unable to divide, forming large, amorphous bodies with distorted nuclei. Depending on the specific dinitroaniline, other cytoskeletal components can also be affected. Oryzalin treatment leads to the disappearance of subpellicular microtubules, which are responsible for maintaining the parasite's characteristic shape, whereas these structures remain intact in parasites treated with ethalfluralin.

Similar to plants, resistance to dinitroanilines in protozoa has been linked to point mutations in the α-tubulin gene. Studies on chemically mutagenized Toxoplasma gondii have identified numerous mutations that confer resistance to oryzalin, further confirming α-tubulin as the direct target.

The following table summarizes key α-tubulin mutations identified in dinitroaniline-resistant Toxoplasma gondii.

Amino Acid ChangePositionReference(s)
Phenylalanine to Isoleucine52
Phenylalanine to Leucine52
Leucine to Phenylalanine136
Serine to Phenylalanine165
Threonine to Isoleucine239
Arginine to Histidine243
Isoleucine to Threonine275

The selective action of dinitroanilines on protozoan tubulin makes this protein a viable chemotherapeutic target for controlling parasitic infections.

Chemical Synthesis of Prodrug Candidates for Targeted Biological Applications (Mechanistic Focus)

The chemical structure of dinitroaniline lends itself to the synthesis of prodrugs for targeted biological applications, particularly in cancer therapy. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, ideally at the site of action. This strategy aims to maximize therapeutic effects on target cells, such as tumor cells, while minimizing toxicity to healthy tissues.

One prominent approach involving nitroaromatic compounds like dinitroanilines is Gene-Directed Enzyme Prodrug Therapy (GDEPT). This strategy involves two steps. First, a gene encoding a non-mammalian enzyme is delivered specifically to tumor cells, where it is expressed. Second, a non-toxic prodrug is administered systemically. This prodrug is a specific substrate for the foreign enzyme, which converts it into a potent cytotoxic agent only within the tumor cells that express the enzyme.

The dinitroaniline scaffold is suitable for a GDEPT system that utilizes a nitroreductase (Ntr) enzyme. These enzymes, often of bacterial origin, can reduce nitro groups on aromatic rings to hydroxylamines or amines, a transformation that mammalian cells perform inefficiently. The core mechanistic principle is to design a dinitroaniline derivative that is inert but can be activated by the reduction of one of its nitro groups. This reduction triggers a chemical cascade that releases a potent cytotoxic effector.

The synthesis of such prodrugs involves modifying the dinitroaniline structure. For example, various substituents can be attached to the aniline nitrogen or the aromatic ring. These substituents are chosen to render the molecule non-toxic and to act as a "trigger" that is released upon nitroreduction. In a study focused on developing novel dinitroaniline prodrugs for prostate cancer, a series of candidate compounds were designed and synthesized. These prodrugs were then evaluated for their ability to be activated by a specific nitroreductase enzyme (Ssap-NtrB). The non-toxic prodrugs are selectively reduced by the nitroreductase enzyme in the target cancer cells, leading to the formation of toxic metabolites that kill the cells. This approach confines the cytotoxic effect to the tumor site, thereby reducing systemic side effects.

The chemical synthesis focuses on creating a library of dinitroaniline derivatives with varied chemical properties to identify candidates with optimal characteristics, such as being a good substrate for the activating enzyme while having low toxicity in its prodrug form. This targeted activation mechanism is a key focus in the development of next-generation cancer therapies.

Exploration in Energetic Materials Research (Limited to Synthetic Precursors and Design Principles)

While this compound is not prominently cited as a direct precursor in energetic materials research, its chemical structure contains features relevant to the design principles of such materials. The field of energetic materials (explosives, propellants, and pyrotechnics) relies on compounds that can store and rapidly release large amounts of chemical energy. The design of new energetic materials is guided by the goal of achieving high performance, stability, and safety.

Key design principles for energetic materials often focus on:

High Nitrogen Content: Many energetic materials are nitrogen-rich compounds, as the formation of highly stable dinitrogen gas (N₂) upon decomposition is a thermodynamically favorable process that releases a significant amount of energy.

Positive Oxygen Balance: The oxygen balance (OB) of a compound is a measure of the degree to which it can oxidize its own carbon and hydrogen atoms to carbon dioxide and water. A compound with a zero oxygen balance has enough oxygen to completely oxidize its other elements. While not always essential, a favorable oxygen balance contributes to the energy release. Dinitroanilines have a negative oxygen balance, meaning they require an external oxidizer for complete combustion. For instance, the related compound 2,4-Dinitroaniline is used as an explosive but its performance is improved when mixed with an oxidizer like ammonium (B1175870) nitrate.

High Density: The detonation performance of an explosive is strongly dependent on its density. A higher density allows more mass to be packed into a given volume, which can lead to higher detonation velocities and pressures.

Presence of Explosophores: Certain functional groups, known as "explosophores," are commonly found in energetic materials. The nitro group (-NO₂) is the most common explosophore. The presence of two nitro groups on the aniline ring makes dinitroanilines a potential starting point or scaffold for more complex energetic molecules.

From a synthetic precursor perspective, a dinitroaniline molecule could theoretically be modified to enhance its energetic properties. Synthetic strategies in energetic materials chemistry often involve introducing additional nitro groups or other nitrogen-rich heterocyclic rings to an existing molecular backbone to increase energy content and density. For example, the amino group of a dinitroaniline could potentially be a site for further functionalization, such as conversion to a nitramine or attachment to other energetic moieties. The aromatic ring itself could also undergo further nitration under harsh conditions, although this can be challenging. The primary goal of such synthetic efforts is to create molecules with a better combination of density, thermal stability, and detonation performance.

Environmental Fate and Degradation Mechanisms of 2 Ethyl 4,6 Dinitroaniline in Research

Hydrolytic Transformations in Environmental Matrices

Hydrolysis is a chemical process where water reacts with a compound, causing it to break down. For the dinitroaniline class of herbicides, hydrolysis is generally not considered a major degradation pathway under typical environmental pH conditions (pH 5-9). Their chemical structure is relatively stable in water. Aromatic amines, as a class, are generally resistant to aqueous environmental hydrolysis.

Photochemical and Biotic Degradation Pathways

The primary mechanisms for the breakdown of dinitroaniline herbicides in the environment are photochemical degradation (photolysis) and biotic degradation (microbial action).

Photochemical Degradation: Dinitroaniline herbicides can be degraded by sunlight, particularly when they are on the soil surface. nih.gov The rate of photodegradation is influenced by factors such as the intensity of sunlight and the presence of sensitizing substances in the environment. For dinitroanilines in general, losses from volatilization and photodegradation are key dissipation pathways from the soil surface zone. nih.gov

Biotic Degradation: Microbial degradation is a significant pathway for the breakdown of dinitroanilines in the soil. nih.gov Various soil microorganisms can metabolize these compounds, often through the reduction of the nitro groups to amino groups. The rate and extent of biodegradation are dependent on soil type, moisture, temperature, and the microbial population present. nih.gov For instance, the half-life of a related dinitroaniline, pendimethalin, varies significantly based on physical and chemical conditions in both aquatic and terrestrial environments. nih.gov Under anaerobic (low-oxygen) conditions, which can occur in flooded soils, the degradation of some dinitroanilines is significantly accelerated. cambridge.org

Research on Environmental Persistence and Bioaccumulation Mechanisms

Environmental Persistence: The persistence of dinitroaniline herbicides in the soil can vary widely. Factors influencing their persistence include soil type, organic matter content, moisture, temperature, and microbial activity. nih.gov Some dinitroanilines are considered to be persistent in the environment. nih.gov For example, half-lives for various dinitroaniline herbicides in moist soil have been reported to range from 29 to 124 days under greenhouse conditions. cambridge.org Due to their low water solubility and tendency to adsorb to soil particles, dinitroanilines are generally considered to be non-mobile in soil, with a low potential for leaching into groundwater. nih.gov

Bioaccumulation: There is limited information on the bioaccumulation rates of dinitroaniline herbicides in terrestrial and aquatic organisms. nih.gov As a class, these compounds are lipophilic (fat-soluble), which can suggest a potential for bioaccumulation. However, the actual bioaccumulation factor would depend on the specific compound and the organism's ability to metabolize and excrete it.

Data Tables

Due to the lack of specific research data for 2-Ethyl-4,6-dinitroaniline, no data tables can be generated.

Future Research Directions and Emerging Opportunities for 2 Ethyl 4,6 Dinitroaniline Chemistry

Novel Synthetic Methodologies and Sustainable Production

The traditional synthesis of nitroaromatic compounds, including dinitroanilines, often involves harsh conditions, such as the use of strong acids and high temperatures, which can generate significant chemical waste. google.com Future research is poised to pivot towards greener, more sustainable synthetic routes. The development of novel catalytic systems, the use of aqueous media, and the implementation of solvent-free reactions represent promising frontiers.

Key research objectives in this area include:

Catalytic Nitration: Investigating selective and efficient catalytic methods for the nitration of ethylaniline precursors, minimizing the use of mixed acids. This could involve solid acid catalysts or novel transition-metal catalysts that offer higher yields and easier separation.

Green Solvents and Reaction Conditions: Exploring syntheses in environmentally benign solvents like water or ionic liquids. researchgate.netrsc.org Research into microwave-assisted or ultrasound-assisted synthesis could also significantly reduce reaction times and energy consumption.

Waste Valorization: Developing processes where by-products are minimized or can be recycled, aligning with the principles of a circular economy. For instance, processes that allow for the recycling of the aqueous acidic filtrate have been developed for related compounds like 2,6-dibromo-4-nitroaniline. researchgate.netrsc.org

Aspect Traditional Synthesis Future Sustainable Approach Potential Benefits
Reagents Concentrated Nitric & Sulfuric Acids google.comIn-situ generation of nitrating agents, solid acid catalystsReduced acid waste, improved safety
Solvents Organic SolventsAqueous media, ionic liquids, solvent-free conditions researchgate.netLower environmental impact, reduced cost
Energy High-temperature refluxMicrowave or ultrasonic irradiationFaster reaction rates, lower energy consumption
By-products Significant acid waste, unwanted isomersRecyclable catalysts, minimal by-products rsc.orgImproved atom economy, circular process

Advanced Functionalization for Tailored Material Properties

Beyond its synthesis, the true potential of 2-Ethyl-4,6-dinitroaniline may be realized through advanced functionalization. By strategically modifying its molecular structure, researchers can tailor its properties for specific high-value applications. The existing amino and nitro groups serve as versatile handles for further chemical transformations.

Emerging opportunities include:

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones to create materials with unique optical, thermal, or electronic properties. The dinitroaniline structure could impart specific characteristics such as thermal stability or chromophoric behavior.

Derivatives for Biological Applications: Synthesizing derivatives by modifying the ethyl or amino groups to explore potential pharmacological activities. Research on other dinitroanilines has shown promise in developing antimalarial, antitumor, and antimicrobial agents. scispace.comwikipedia.orgiaea.org

Energetic Materials: While 2,4-dinitroaniline (B165453) is used as an explosive, functionalization of the this compound structure could lead to the development of novel energetic materials with tailored sensitivity and performance characteristics. wikipedia.org

Deeper Mechanistic Understanding of Chemical and Biological Interactions

A fundamental understanding of how this compound interacts with its environment at a molecular level is crucial for optimizing its use and discovering new applications. While the broader class of dinitroaniline herbicides is known to act by disrupting microtubule formation, the specific interactions of the 2-ethyl substituted variant are less understood. wikipedia.orgnih.gov

Future research should focus on:

Interaction with Biomolecules: Detailed studies on the binding mechanisms of this compound and its metabolites with proteins, DNA, and other biological targets. This could reveal new mechanisms of action or potential toxicological pathways.

Environmental Fate and Degradation: Investigating the metabolic pathways of this compound in various organisms and ecosystems. Understanding its persistence, bioaccumulation potential, and degradation products is essential for environmental risk assessment. nih.gov

Photophysical Properties: Characterizing the excited-state dynamics of the molecule to understand its behavior upon light absorption. This knowledge is fundamental for applications in dyes, sensors, or photochemistry.

Computational Design and Prediction of New Derivatives with Enhanced Properties

In recent years, computational chemistry and machine learning have become indispensable tools in chemical research. chemrxiv.org These in silico methods can accelerate the discovery and optimization of new molecules by predicting their properties before synthesis, saving significant time and resources.

Prospective computational studies on this compound could include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their chemical or biological activities. mdpi.comnih.gov This can guide the design of new compounds with enhanced efficacy for specific applications, such as herbicidal or pharmaceutical activity.

Molecular Docking: Simulating the interaction of designed derivatives with specific biological targets, such as the tubulin protein, to predict their binding affinity and mode of action. nih.gov

Property Prediction: Using machine learning and density functional theory (DFT) to predict key properties of novel derivatives, including solubility, stability, toxicity, and spectral characteristics. chemrxiv.orgresearchgate.net

Computational Method Application to this compound Research Predicted Properties Potential Impact
QSAR Design of new herbicidal or pharmaceutical derivatives. mdpi.comBiological activity (e.g., IC50), ToxicityRational design of more potent and safer compounds.
Molecular Docking Elucidating binding modes with target proteins (e.g., tubulin). nih.govBinding energy, Interaction sitesUnderstanding mechanism of action, improving target specificity.
DFT Calculations Predicting molecular structure and energetic properties. researchgate.netHeat of formation, Detonation velocity, Thermal stabilityDesign of novel energetic materials with improved safety/performance.
Machine Learning Predicting physicochemical and ADMET properties. chemrxiv.orgnih.govSolubility, Permeability, Metabolism, ToxicityEarly-stage screening of candidates, reducing late-stage failures.

Role in Interdisciplinary Research Fields

The unique chemical structure of this compound positions it as a valuable building block in a variety of interdisciplinary fields. Its future relevance will likely be defined by its application in solving complex scientific and technological problems that span multiple disciplines.

Potential interdisciplinary roles include:

Materials Science: As a precursor for synthesizing advanced functional materials, such as nonlinear optical materials, conductive polymers, or specialized dyes for imaging and sensing applications. wikipedia.org

Agrochemicals: Further investigation into its potential as a selective herbicide, building upon the known activity of the dinitroaniline class. wikipedia.org Research could focus on developing formulations with improved environmental profiles or synergistic compositions with other active ingredients. researchgate.net

Medicinal Chemistry: Serving as a scaffold for the development of new therapeutic agents. The dinitroaniline core is present in compounds explored for various diseases, and the specific substitution pattern of this compound offers a unique starting point for drug discovery. nih.govnih.gov

Q & A

Basic: How to design mutagenicity assays for 2-Ethyl-4,6-dinitroaniline in toxicological studies?

Answer:
Mutagenicity can be assessed using the bioluminescent Salmonella reverse mutation assay (Ames test). Key steps include:

  • Test strain selection: Use Salmonella typhimurium strains (e.g., TA98, TA100) sensitive to frameshift or base-pair mutations.
  • Dose-range determination: Apply concentrations from 0.1–5000 µg/plate, ensuring solubility in DMSO or aqueous buffers.
  • Metabolic activation: Include S9 liver homogenate to simulate mammalian metabolism.
  • Data interpretation: A ≥2-fold increase in revertant colonies vs. solvent control indicates mutagenicity .

Basic: What analytical techniques are suitable for determining the crystal structure of nitroaniline derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation in solvents like ethanol or DMSO.
  • Data collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–296 K.
  • Structure refinement: Software suites (e.g., SHELXL) resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Advanced: How can multi-omics approaches elucidate the hepatotoxicity mechanisms of nitroaromatic compounds?

Answer:
Integrate transcriptomics, metabolomics, and gut microbiota analysis to identify toxicity pathways:

  • Transcriptomics: RNA sequencing of liver tissues reveals dysregulated genes (e.g., CYP450 enzymes, NF-κB signaling).
  • Metabolomics: LC-MS/MS detects altered bile acids or oxidative stress markers (e.g., glutathione disulfide).
  • Gut-liver axis: 16S rRNA sequencing links microbial dysbiosis to hepatic inflammation .

Advanced: How to optimize solvent-free analytical methods for detecting trace nitroanilines in environmental samples?

Answer:
Automated thermal desorption-GC/MS (ATD-GC/MS) minimizes solvent use and improves sensitivity:

  • Desorption parameters: Set temperature to 175°C for 10 min to volatilize compounds without degrading dyes.
  • Validation: Compare with solvent extraction-SPE-GC/MS; ATD-GC/MS may yield higher recovery for nitroanilines due to reduced matrix interference .

Advanced: What synthetic strategies are effective for preparing nitroaniline-based disperse dyes?

Answer:
Use diazotization and coupling reactions :

  • Diazotization: React this compound with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Coupling: Combine with couplers (e.g., ethyl 3-(2'-methoxy-5-acetamidoanilino)butyrate) in alkaline medium.
  • Characterization: Validate via NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and HPLC purity checks .

Advanced: How to implement nontargeted analysis for identifying nitroaromatic contaminants in household dust?

Answer:

  • Sample preparation: Extract dust with acetone/hexane (1:1), fractionate via HPLC.
  • High-resolution MS: Use Orbitrap or FT-ICR MS to resolve isotopic patterns and assign molecular formulas.
  • Data mining: Libraries (e.g., NIST) and in silico tools (e.g., EPA CompTox) prioritize compounds like nitroaniline derivatives .

Basic: What safety protocols are critical when handling nitroanilines in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
  • Storage: Keep in amber glass containers at 4°C; label with CAS No. (1817-73-8 for bromo analog) and hazard symbols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.